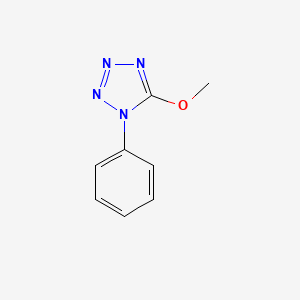

![molecular formula C17H16N4OS B5572392 4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of "4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol" derivatives involves multi-step reactions starting from basic aromatic or heterocyclic compounds. One approach includes the cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions, followed by condensation with benzaldehyde to produce the target Schiff base compounds (Singh & Kandel, 2013). These methods highlight the flexibility and adaptability of synthetic routes in accessing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H-NMR, and GC-MS. These analytical techniques provide insights into the molecular fingerprint and the configuration of atoms within the molecule. For example, the study by Rajurkar et al. (2016) utilized these methods to confirm the structure of synthesized triazole derivatives, showcasing the compound's identifiable functional groups and molecular backbone (Rajurkar et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1,2,4-Triazole derivatives, including compounds closely related to the one , have been extensively studied for their antimicrobial efficacy. For instance, certain derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as leads in developing new antimicrobial agents. The synthesis of these compounds typically involves multi-step reactions, including the formation of Schiff bases and Mannich bases, which are then tested against a variety of microorganisms to assess their efficacy (Dave et al., 2007); (Bektaş et al., 2010); (Rajurkar et al., 2016).

Pharmaceutical Applications

The potential of 1,2,4-triazole derivatives extends beyond their antimicrobial properties, finding relevance in pharmaceutical applications. This includes their role in synthesizing compounds with anti-inflammatory, analgesic, and antioxidant activities. Some derivatives have been synthesized to explore their pharmacological properties, indicating their potential in developing new therapeutic agents (Sujith et al., 2009); (Pillai et al., 2019).

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives often involves complex reactions that yield compounds with potential pharmacological applications. These synthesis processes are accompanied by thorough characterization methods, including spectroscopic techniques and computational studies, to elucidate the structure and properties of the synthesized compounds. The characterization often includes exploring the electrochemical behavior of these compounds and their reactivity, providing insights into their potential applications in various fields (Fotouhi et al., 2002); (Karrouchi et al., 2016).

Corrosion Inhibition

Additionally, triazole derivatives have been explored for their corrosion inhibition properties, demonstrating their versatility and potential in materials science. These studies indicate the compounds' ability to protect metals against corrosion, further broadening the scope of their applications (Mary et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-13-19-20-17(23)21(13)18-11-15-8-5-9-16(10-15)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,23)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCHJTVSRLSJCK-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)

![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)